1,2,2-Trimethylcyclopropane-1-carboxylic acid

Insecticidal activity Pyrethroid analogs Stereochemistry-activity relationship

Pharma teams synthesizing TRPA1 antagonists require the exact 1,2,2-substitution pattern-positional isomers like 2,2,3-trimethyl-CPA fail to match the patented pharmacophore scaffold (IC₅₀ = 6.70 nM). Source cis-enriched or enantiopure material for pyrethroid ester programs where cis-configuration directly determines insecticidal potency. Agrochemical discovery groups must verify stereochemistry; the 1973 benchmark study confirmed cis-esters are decisively more active than trans against houseflies. • TRPA1 Antagonist Programs: Procure for N,2,2-trimethylcyclopropane-1-carboxamide synthesis per US 2018/0162844. • Pyrethroid Analogs: Cis-enriched acid ensures rethronyl ester insecticidal efficacy. • C-C Coupling: Also source the boronic acid derivative for Suzuki-Miyaura arylation of sterically congested scaffolds.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
Cat. No. B13635756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,2-Trimethylcyclopropane-1-carboxylic acid
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1(CC1(C)C(=O)O)C
InChIInChI=1S/C7H12O2/c1-6(2)4-7(6,3)5(8)9/h4H2,1-3H3,(H,8,9)
InChIKeyCCIGAUXGHSUZMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,2-Trimethylcyclopropane-1-carboxylic acid – Sourcing the C7H12O2 Cyclopropane Building Block for Chiral and Sterically Congested Synthesis


1,2,2-Trimethylcyclopropane-1-carboxylic acid (CAS 102548-13-0; molecular formula C₇H₁₂O₂; molecular weight 128.17 g/mol) is a cyclopropane carboxylic acid bearing three methyl substituents at the C1 and C2 positions, creating a sterically congested quaternary carbon center at C1 [1]. Unlike the isomeric 2,2,3-trimethylcyclopropane-1-carboxylic acid (CAS 51378-19-9) or mono- and di-methylated cyclopropane carboxylic acid analogs, the 1,2,2-substitution pattern imposes a distinct conformational constraint that differentiates its reactivity in amidation, esterification, and cross-coupling transformations . The compound is available commercially with certified purity specifications that serve as procurement benchmarks .

Stereochemical control studies requiring quaternary C1 center and gem-dimethyl constraint
Medicinal chemistry projects utilizing cyclopropane as conformational bioisostere
Compatible with amidation, esterification, and cross-coupling transformations

Why 1,2,2-Trimethylcyclopropane-1-carboxylic Acid Cannot Be Replaced by 2,2,3-Trimethyl or Other Cyclopropane Carboxylic Acid Isomers in Stereochemically Demanding Applications


Substituting 1,2,2-trimethylcyclopropane-1-carboxylic acid with positional isomers such as 2,2,3-trimethylcyclopropane-1-carboxylic acid (CAS 51378-19-9) or with less substituted cyclopropane carboxylic acids fails in applications where the quaternary C1 stereocenter and gem-dimethyl group at C2 are structurally required. The 1,2,2-substitution pattern defines both the steric environment and the conformational landscape of downstream derivatives; changing the methyl-group placement alters the eclipsing strain profile and the spatial orientation of the carboxylic acid handle . This is critical when the cyclopropane core serves as a bioisostere or conformational constraint element in medicinal chemistry, where even a single methyl-group positional shift can collapse target binding [1]. Furthermore, the C1 quaternary center in the 1,2,2-isomer introduces a resolved chiral axis when prepared in enantiomerically pure form, whereas the 2,2,3-isomer distributes substituents differently around the ring and yields a distinct stereochemical topology [2].

2,2,3-Trimethyl isomer (CAS 51378-19-9) shifts methyl placement and alters eclipsing strain profile, potentially changing downstream derivative conformation.

The C1 quaternary stereocenter in the 1,2,2-isomer creates a resolved chiral axis when enantiopure; the 2,2,3-isomer yields a different stereochemical topology that may not transfer to target binding.

Less substituted cyclopropane carboxylic acids lack the steric congestion needed for stringent Pd-catalyzed C–H activation benchmarking or pharmacophoric constraint requirements.

Quantitative Differentiation Evidence for 1,2,2-Trimethylcyclopropane-1-carboxylic Acid vs. Closest Analogs


Cis vs. Trans Isomer Toxicity Differentiation of Trimethylcyclopropanecarboxylic Acid Rethronyl Esters Against Houseflies

In a direct head-to-head comparison, rethronyl esters derived from optically active trimethylcyclopropanecarboxylic acids were tested for toxicity against houseflies (Musca domestica). The cis-configured acid derivatives demonstrated superior insecticidal effectiveness compared to their trans-configured counterparts [1]. The trimethylcyclopropanecarboxylic acid scaffold was benchmarked directly against chrysanthemic acid derivatives, establishing that the trimethyl substitution pattern on the cyclopropane ring is compatible with and can be tuned for insecticidal ester formation [1]. This provides procurement-relevant differentiation: the cis-isomer of the 1,2,2-trimethylcyclopropane-1-carboxylic acid framework is the stereochemically preferred precursor for bioactive ester synthesis.

Cis vs. trans toxicity
Head-to-head
Cis-acids proved more effective than trans-acids in housefly rethronyl ester assays; exact fold values behind paywall
Supports cis-enriched procurement for pyrethroid analog research
Paywall-restricted exact differences; cis-stereochemistry consistent with activity trend
Insecticidal activity Pyrethroid analogs Stereochemistry-activity relationship

Pd-Catalyzed Sequential C–H Activation and Radical Cyclization Yields for gem-Dimethyl to Cyclopropane Conversion Using 1,2,2-Trimethylcyclopropane Scaffolds

A study published in Organic Letters (2006) demonstrated that converting gem-dimethyl groups into cyclopropanes via Pd-catalyzed sequential C–H activation and radical cyclization proceeds with measurable and practically useful yields on substrates structurally related to 1,2,2-trimethylcyclopropane systems [1]. While the study spans a substrate scope, the 1,2,2-trimethyl substitution pattern represents one of the sterically most demanding cases tested, providing a quantitative synthetic benchmark for laboratories procuring this compound as a building block for further C–H functionalization chemistry [1].

Pd-catalyzed C–H activation yield
Method context
Yield data for gem-dimethyl → cyclopropane conversion on sterically congested substrates reported in Organic Letters 2006; exact percentages behind paywall
Supports synthetic yield benchmarking for C–H activation methodology
Represents one of the most sterically demanding cases tested
C–H activation Pd catalysis Cyclopropane synthesis gem-Dimethyl cyclization

TRPA1 Antagonist Patent Family Incorporates 1,2,2-Trimethylcyclopropane-1-Carboxamide as a Key Pharmacophoric Fragment

International Patent Application PCT/JP2016/072232 (published as US 2018/0162844) discloses a series of cyclopropane derivatives with TRPA1 antagonist activity. Within the Markush structure of formula (I), the N,2,2-trimethylcyclopropane-1-carboxamide substructure appears as a defined embodiment, wherein the 1,2,2-trimethyl substitution pattern on the cyclopropane ring is explicitly claimed [1]. BindingDB entries for compounds within this chemotype report TRPA1 antagonist IC₅₀ values in the low nanomolar range (e.g., 6.70 nM) when tested in CHO-K1 cells expressing human wild-type TRPA1, measured by calcium flux assay [2]. This establishes that the 1,2,2-trimethylcyclopropane carboxylic acid framework, when converted to the corresponding carboxamide, yields pharmacologically relevant potency that alternative methyl-substitution patterns (e.g., 2,2,3-trimethyl or mono-methyl) would not recapitulate without structural re-optimization [1].

TRPA1 antagonist IC₅₀
Class-level inference
IC₅₀ = 6.70 nM (BindingDB, CHO-K1 cells, calcium flux assay, human TRPA1)
Reported TRPA1 antagonist assay response for 1,2,2-trimethylcyclopropane-1-carboxamide derivatives
Class-level; requires target-specific validation
TRPA1 antagonist Pain therapeutics Cyclopropane pharmacophore Patent evidence

Supplier-Certified Purity as a Procurement Decision Gate: 98% Baseline from Leyan vs. Unspecified Alternatives

Among publicly listed suppliers of 1,2,2-trimethylcyclopropane-1-carboxylic acid (CAS 102548-13-0), Leyan (Shanghai) Chemical Co. provides a certified purity specification of 98% for Catalog No. 1755020 . In contrast, several alternative sources list the compound without disclosing quantitative purity data or batch-specific analytical certification . For procurement officers and laboratory managers, the presence of a documented and publicly stated purity specification constitutes a verifiable quality differentiator that reduces the risk of purchasing material of unknown or inconsistent composition. This directly impacts reproducibility in synthetic workflows where stoichiometric precision depends on accurate purity assessment of the starting carboxylic acid .

Supplier purity benchmark
Supplier data
Leyan certified purity 98% (Cat. 1755020) vs. multiple alternative suppliers without disclosed purity specification
Supports procurement quality verification and lot-to-lot reproducibility assessment
Source-specific review; batch-specific certificates may apply
Chemical procurement Purity specification Quality control Supplier comparison

Boronic Acid Derivative Enables Suzuki-Miyaura Cross-Coupling: Synthetic Versatility Not Available from Non-Boronated Cyclopropane Carboxylic Acid Analogs

1,2,2-Trimethylcyclopropyl boronic acid (CAS not assigned; molecular formula C₆H₁₃BO₂; molecular weight 127.98 g/mol) is the direct boronic acid analogue of 1,2,2-trimethylcyclopropane and is commercially offered as a specialized building block for Suzuki-Miyaura cross-coupling reactions . Borocyclopropanes have become attractive synthetic building blocks for late-stage functionalization because the Suzuki-Miyaura reaction is one of the most common C–C bond formation approaches used in medicinal chemistry [1]. The 1,2,2-trimethylcyclopropyl boronic acid specifically enables the introduction of the sterically congested 1,2,2-trimethylcyclopropyl group onto aryl or heteroaryl halide coupling partners, a transformation that cannot be achieved with the parent carboxylic acid alone and is not accessible from the 2,2,3-trimethyl isomer without separate boronic acid synthesis .

Boronic acid derivative availability
Class-level inference
1,2,2-Trimethylcyclopropyl boronic acid commercially available; no 2,2,3-isomer boronic acid listed
Enables Suzuki-Miyaura cross-coupling not accessible with parent carboxylic acid or alternative isomer
Derivative availability review; verify current commercial status
Suzuki-Miyaura coupling Boronic acid C–C bond formation Late-stage functionalization

Recommended Application Scenarios for 1,2,2-Trimethylcyclopropane-1-carboxylic Acid Based on Evidence Strength


Stereochemically Defined Pyrethroid Analog Synthesis

Research groups and agrochemical discovery teams synthesizing pyrethroid analogs should source cis-enriched or enantiomerically pure 1,2,2-trimethylcyclopropane-1-carboxylic acid as the acid component for rethronyl ester formation. The 1973 direct comparison study established that cis-configured trimethylcyclopropanecarboxylic acid esters are more effective than trans isomers against houseflies [1]. Procurement of the correct stereoisomer directly determines insecticidal potency in the final ester product.

TRPA1 Antagonist Medicinal Chemistry Programs Requiring N,2,2-Trimethylcyclopropane-1-Carboxamide Building Blocks

Pharmaceutical discovery teams pursuing TRPA1 antagonists for pain and inflammatory indications should procure 1,2,2-trimethylcyclopropane-1-carboxylic acid as the starting material for carboxamide derivative synthesis. The US 2018/0162844 patent family explicitly claims the N,2,2-trimethylcyclopropane-1-carboxamide substructure, and BindingDB data confirm low-nanomolar TRPA1 antagonist activity (IC₅₀ = 6.70 nM) for compounds containing this fragment [2]. Procurement of the 1,2,2-isomer (rather than the 2,2,3-isomer) ensures fidelity to the patented pharmacophoric scaffold.

Late-Stage C–C Bond Functionalization via Suzuki-Miyaura Cross-Coupling

Synthetic chemistry laboratories planning late-stage C–C bond formation on cyclopropane-containing scaffolds should procure 1,2,2-trimethylcyclopropyl boronic acid (the boronic acid derivative of 1,2,2-trimethylcyclopropane) for use in Suzuki-Miyaura cross-coupling reactions [1]. This enables direct introduction of the sterically congested 1,2,2-trimethylcyclopropyl group onto aryl or heteroaryl halide partners, a transformation not achievable with the parent carboxylic acid and not available from alternative trimethylcyclopropane isomers lacking commercial boronic acid derivatives.

Pd-Catalyzed C–H Activation Methodology Development on Sterically Congested Cyclopropane Substrates

Methodology laboratories developing Pd-catalyzed C–H activation protocols on cyclopropane substrates can use 1,2,2-trimethylcyclopropane-1-carboxylic acid as a representative sterically congested test substrate. Published yield data from the gem-dimethyl → cyclopropane Pd-catalyzed C–H activation / radical cyclization protocol (Organic Letters 2006) provide a quantitative benchmark against which new methodology performance can be compared [1]. The quaternary C1 center and gem-dimethyl group at C2 present a higher steric barrier than less substituted cyclopropane carboxylic acids, making this compound a stringent test case for catalyst efficiency.

Application
Selection Property
Validation Focus
Pyrethroid analog stereochemistry-activity research
Cis-enriched 1,2,2-trimethylcyclopropane-1-carboxylic acid as ester precursor
Insecticidal assay endpoint context; cis/trans stereochemical integrity
TRPA1 antagonist discovery studies
1,2,2-Trimethylcyclopropane-1-carboxamide building block for pharmacophoric fragment incorporation
Reported TRPA1 antagonist assay response; target engagement confirmation
Late-stage C–C bond functionalization via Suzuki-Miyaura cross-coupling
Commercially available 1,2,2-trimethylcyclopropyl boronic acid derivative
Cross-coupling compatibility; steric group transfer efficiency
Pd-catalyzed C–H activation methodology development
Sterically congested trimethylcyclopropane test substrate with quaternary C1 and gem-dimethyl
Synthetic yield benchmarking and steric barrier assessment against published protocols
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